molecular formula C10H12N2 B235928 3-((E)-Oct-5-enyl)-3H-furan-2-one CAS No. 139477-52-4

3-((E)-Oct-5-enyl)-3H-furan-2-one

Cat. No.: B235928
CAS No.: 139477-52-4
M. Wt: 194.27 g/mol
InChI Key: LOMNUUHSMKOCLV-ONEGZZNKSA-N
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Description

3-((E)-Oct-5-enyl)-3H-furan-2-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-Oct-5-enyl)-3H-furan-2-one can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form the carbon-carbon bond between the furan ring and the octenyl side chain . The reaction conditions are generally mild, making it a versatile method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-((E)-Oct-5-enyl)-3H-furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert the furan ring into a dihydrofuran structure.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

3-((E)-Oct-5-enyl)-3H-furan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((E)-Oct-5-enyl)-3H-furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-((E)-Hex-5-enyl)-3H-furan-2-one: Similar structure with a shorter side chain.

    3-((E)-Dec-5-enyl)-3H-furan-2-one: Similar structure with a longer side chain.

    3-((E)-Oct-5-enyl)-2H-furan-2-one: Similar structure with a different ring configuration.

Uniqueness

3-((E)-Oct-5-enyl)-3H-furan-2-one is unique due to its specific side chain length and furan ring configuration. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(E)-oct-5-enyl]-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h3-4,9-11H,2,5-8H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMNUUHSMKOCLV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC1C=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCC1C=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139477-52-4
Record name Buibuilactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139477524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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